2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often referred to as the “click” reaction due to its efficiency and reliability. The process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 1 Synthesis of Azide: - The azide precursor can be synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
Step 2 Cycloaddition Reaction: - The azide is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Step 3 Hydrolysis: - The resulting triazole compound is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: - The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: - The carboxylic acid group can be reduced to an alcohol.
Substitution: - The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: - Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: - Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: - Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: - Formation of 2-(4-(2-Oxoethyl)-1H-1,2,3-triazol-1-yl)acetic acid.
Reduction: - Formation of 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)ethanol.
Substitution: - Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: - Used as a building block for the synthesis of more complex molecules and materials.
Biology: - Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: - Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: - Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: - The parent compound of the triazole family.
4-(2-Hydroxyethyl)-1H-1,2,3-triazole: - A simpler analog with similar functional groups.
2-(1H-1,2,3-Triazol-1-yl)acetic acid: - Lacks the hydroxyethyl substituent.
Uniqueness
2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of both the hydroxyethyl and acetic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H9N3O3/c10-2-1-5-3-9(8-7-5)4-6(11)12/h3,10H,1-2,4H2,(H,11,12) |
InChI Key |
RICJSEVVSNBROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CCO |
Origin of Product |
United States |
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